1,2-Dimethyl-6-oxo-1,6-dihydro-3,4'-bipyridine-5-carbonitrile
Description
Properties
IUPAC Name |
1,6-dimethyl-2-oxo-5-pyridin-4-ylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-9-12(10-3-5-15-6-4-10)7-11(8-14)13(17)16(9)2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXODFMMECIZAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1C)C#N)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20230049 | |
| Record name | 1,2-Dimethyl-6-oxo-1,6-dihydro-3,4'-bipyridine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20230049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80047-23-0 | |
| Record name | 1,2-Dimethyl-6-oxo-1,6-dihydro-3,4'-bipyridine-5-carbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080047230 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dimethyl-6-oxo-1,6-dihydro-3,4'-bipyridine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20230049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-6-oxo-1,6-dihydro-3,4’-bipyridine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyridine derivatives under controlled conditions. For instance, the reaction may involve the use of a pyridine-3-carbonitrile derivative with a methylating agent in the presence of a base to introduce the methyl groups. Subsequent oxidation and cyclization steps are employed to form the bipyridine structure and introduce the oxo group.
Industrial Production Methods
In an industrial setting, the production of 1,2-Dimethyl-6-oxo-1,6-dihydro-3,4’-bipyridine-5-carbonitrile may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing catalysts and automated systems to control reaction parameters such as temperature, pressure, and reaction time. The use of advanced purification techniques, such as crystallization and chromatography, ensures the isolation of the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-6-oxo-1,6-dihydro-3,4’-bipyridine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The nitrile group can undergo nucleophilic substitution reactions, leading to the formation of amides, esters, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives, expanding the compound’s utility in different applications.
Scientific Research Applications
Structural Characteristics
The compound exhibits unique conformational properties that influence its reactivity and interaction with biological systems. Notably, the twist angle around the bipyridine C(1)-C(1') bond is 66.6 degrees in its free base form and 44.1 degrees in its hydrobromide salt form, indicating significant conformational flexibility .
Medicinal Chemistry
1,2-Dimethyl-6-oxo-1,6-dihydro-3,4'-bipyridine-5-carbonitrile has been investigated for its potential as an antimicrobial agent. Studies have shown that derivatives of this compound exhibit significant activity against various bacterial strains, making it a candidate for further development in antibiotic therapies .
Coordination Chemistry
The compound serves as a ligand in coordination chemistry, particularly in the formation of complexes with transition metals. Its ability to coordinate with metals like iron has been explored for applications in catalysis and materials science. The synthesized ligands have shown promising results in enhancing the stability and reactivity of metal complexes .
Molecular Docking Studies
Recent molecular docking studies have demonstrated that derivatives of this compound can effectively bind to specific protein targets involved in disease pathways. For instance, compounds derived from this bipyridine have shown binding affinities for the PqsR protein of Pseudomonas aeruginosa, indicating potential use in developing new antimicrobial strategies .
Organic Synthesis
The compound is also utilized as an intermediate in organic synthesis pathways to create more complex structures. Improved synthetic routes have been developed to enhance yields and reduce by-products during the synthesis of bipyridine derivatives .
Case Study 1: Antimicrobial Activity
A study focused on the synthesis of various derivatives of this compound assessed their antimicrobial properties against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting their potential as new therapeutic agents .
Case Study 2: Coordination Complexes
Research on the coordination chemistry of this compound revealed that complexes formed with iron(II) showed enhanced catalytic activity in oxidation reactions. The stability of these complexes was attributed to the strong chelating ability of the bipyridine moiety .
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-6-oxo-1,6-dihydro-3,4’-bipyridine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, modulating their activity by binding to the active site or allosteric sites. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and gene expression. The exact mechanism depends on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
Table 1: Structural Parameters of the Target Compound and Analogues
Key Observations :
- The target compound’s bipyridine system distinguishes it from pyrimidine-based analogues (e.g., the compound in ), which exhibit different ring strain and hydrogen-bonding capabilities due to their single-ring sulfur substitution.
Functional Group Influence on Reactivity and Bioactivity
- Nitrile Group : Present in all compared compounds, the nitrile group contributes to dipole interactions and metabolic stability. In the target compound, it enhances binding to PDE III enzymes .
- Protonation Effects : Protonation at N(4)' in the hydrobromide salt increases the compound’s solubility and ionic interactions, critical for its pharmaceutical formulation .
- Sulfanyl vs. Oxo Groups : The sulfanyl group in introduces nucleophilic reactivity, absent in the target compound’s oxo group, which participates in hydrogen bonding .
Key Observations :
Biological Activity
1,2-Dimethyl-6-oxo-1,6-dihydro-3,4'-bipyridine-5-carbonitrile, also known as 2-methyl-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carbonitrile (CAS Number: 78415-72-2), is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Research indicates that compounds similar to 1,2-Dimethyl-6-oxo-1,6-dihydro-3,4'-bipyridine derivatives exhibit various biological activities through multiple mechanisms:
- Inhibition of Protein Interactions : Some studies highlight the ability of bipyridine derivatives to inhibit protein-protein interactions (PPIs), particularly in cancer models. For instance, inhibitors targeting the BCL6 protein have shown promise in disrupting its interaction with co-repressors, leading to tumor suppression .
- Antimicrobial Activity : Certain derivatives demonstrate significant antimicrobial properties against various pathogens. For example, related compounds have been reported to exhibit bactericidal effects against Staphylococcus aureus and Escherichia coli, suggesting a potential role in treating bacterial infections .
- Cytotoxic Effects : There is evidence indicating that some bipyridine derivatives can induce cytotoxicity in cancer cell lines. The mechanism often involves apoptosis and cell cycle arrest .
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of 1,2-Dimethyl-6-oxo-1,6-dihydro-3,4'-bipyridine derivatives:
| Study Reference | Biological Activity | IC50 / EC50 | Target |
|---|---|---|---|
| Inhibition of BCL6 | Not specified | Cancer cells | |
| Antimicrobial | Varies by strain | Bacterial pathogens | |
| Cytotoxicity | 348.9 µM | E. coli DHFR |
Case Study 1: Inhibition of BCL6
In a recent study focusing on the inhibition of BCL6—a transcriptional repressor implicated in diffuse large B-cell lymphoma—derivatives similar to 1,2-Dimethyl-6-oxo were found to disrupt the PPI between BCL6 and its co-repressors. This disruption led to a significant reduction in tumor growth in xenograft models following oral administration .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of various bipyridine derivatives against common bacterial strains. The study found that specific modifications to the bipyridine structure enhanced antibacterial activity significantly compared to standard antibiotics .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,2-Dimethyl-6-oxo-1,6-dihydro-3,4'-bipyridine-5-carbonitrile?
- Methodological Answer : The compound can be synthesized via multicomponent condensation reactions. A typical approach involves refluxing precursors (e.g., substituted acetophenones, aldehydes, and cyanoacetate derivatives) with ammonium acetate as a catalyst in ethanol. For example, analogous pyridinecarbonitriles were synthesized by heating reactants for 10–20 hours, followed by crystallization using DMF/ethanol mixtures . Purification often involves sequential washing with ethanol and water to remove unreacted intermediates .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Structural validation relies on spectroscopic techniques:
- IR spectroscopy : Confirms functional groups (e.g., C≡N stretching at ~2200 cm⁻¹, C=O at ~1650 cm⁻¹) .
- ¹H/¹³C NMR : Identifies proton environments (e.g., methyl groups at δ 2.1–2.5 ppm, aromatic protons at δ 6.8–8.2 ppm) and carbon frameworks .
- Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
Q. What preliminary biological activities have been reported for structurally related carbonitrile derivatives?
- Methodological Answer : Analogous dihydropyridine/pyrimidine-5-carbonitriles exhibit anti-inflammatory and antimicrobial properties. For example, 4,5-dihydropyrimidine-5-carbonitriles showed inhibition of cyclooxygenase-2 (COX-2) and bacterial growth (e.g., S. aureus MIC: 8–32 µg/mL) in assays using carrageenan-induced edema and disc diffusion methods . These activities suggest potential pathways to explore for the target compound.
Advanced Research Questions
Q. What strategies optimize the yield of this compound in multi-step syntheses?
- Methodological Answer : Key variables include:
- Catalyst selection : Ammonium acetate enhances cyclization efficiency .
- Solvent systems : Ethanol or DMF/ethanol mixtures improve solubility and crystallization .
- Reaction time : Extended reflux (15–20 hours) maximizes conversion in sluggish steps .
- Purification : Gradient recrystallization removes byproducts (e.g., unreacted aldehydes) .
Q. How can researchers resolve contradictions in reported biological activities of structurally similar compounds?
- Methodological Answer : Discrepancies may arise from assay conditions or compound purity. To address this:
- Standardize assays : Use consistent models (e.g., murine inflammation assays ) and controls.
- Validate purity : Recharacterize compounds via HPLC or elemental analysis .
- Compare analogs : Test derivatives (e.g., 5-acetyl-2-amino-6-oxo variants ) to isolate structure-activity relationships.
Q. What advanced spectroscopic techniques elucidate tautomerism in 6-oxo-dihydropyridine systems?
- Methodological Answer :
- X-ray crystallography : Resolves tautomeric forms (e.g., keto-enol equilibria) in solid-state structures .
- Dynamic NMR : Monitors tautomerization in solution by variable-temperature studies (e.g., coalescence of proton signals) .
- DFT calculations : Predicts energetically favored tautomers using computational models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
